molecular formula C19H25N5O2 B5378392 N,N,2-trimethyl-6-[4-(phenoxyacetyl)-1-piperazinyl]-4-pyrimidinamine

N,N,2-trimethyl-6-[4-(phenoxyacetyl)-1-piperazinyl]-4-pyrimidinamine

Cat. No. B5378392
M. Wt: 355.4 g/mol
InChI Key: XBUVFIBBADACQQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N,N,2-trimethyl-6-[4-(phenoxyacetyl)-1-piperazinyl]-4-pyrimidinamine is a synthetic compound used in scientific research for its potential therapeutic properties. The compound is also known as TAK-659 and is a selective inhibitor of spleen tyrosine kinase (SYK).

Mechanism of Action

N,N,2-trimethyl-6-[4-(phenoxyacetyl)-1-piperazinyl]-4-pyrimidinamine acts as a selective inhibitor of SYK, which is a non-receptor tyrosine kinase involved in the signaling pathways of immune cells. Inhibition of SYK prevents the activation of downstream signaling pathways, leading to reduced inflammation and immune cell activation.
Biochemical and Physiological Effects:
Studies have shown that N,N,2-trimethyl-6-[4-(phenoxyacetyl)-1-piperazinyl]-4-pyrimidinamine can reduce inflammation and immune cell activation in various diseases. The compound has been shown to inhibit the proliferation of cancer cells and reduce the production of inflammatory cytokines in autoimmune disorders.

Advantages and Limitations for Lab Experiments

N,N,2-trimethyl-6-[4-(phenoxyacetyl)-1-piperazinyl]-4-pyrimidinamine is a useful tool for studying the role of SYK in various diseases. The compound is selective for SYK, which reduces the potential for off-target effects. However, the compound has limited solubility, which can make it difficult to use in certain experiments.

Future Directions

There are several future directions for the research of N,N,2-trimethyl-6-[4-(phenoxyacetyl)-1-piperazinyl]-4-pyrimidinamine. One potential direction is to study the compound in combination with other therapies for cancer and autoimmune disorders. Another direction is to investigate the potential of the compound as a treatment for inflammatory diseases. Additionally, further research is needed to optimize the synthesis method and improve the solubility of the compound for use in experiments.

Synthesis Methods

The synthesis of N,N,2-trimethyl-6-[4-(phenoxyacetyl)-1-piperazinyl]-4-pyrimidinamine involves multiple steps. The starting material is 4-chloro-2,6-dimethylpyrimidine, which is reacted with 4-(phenoxyacetyl)-1-piperazine to form 4-(phenoxyacetyl)-2,6-dimethylpyrimidine. This intermediate is then reacted with N,N-dimethylacetamide dimethyl acetal to form N,N,2-trimethyl-6-[4-(phenoxyacetyl)-1-piperazinyl]-4-pyrimidinamine. The final product is purified using column chromatography.

Scientific Research Applications

N,N,2-trimethyl-6-[4-(phenoxyacetyl)-1-piperazinyl]-4-pyrimidinamine has been studied for its potential therapeutic properties in various diseases, including cancer, autoimmune disorders, and inflammatory diseases. The compound acts as a selective inhibitor of SYK, which is involved in the signaling pathways of immune cells. Inhibition of SYK has been shown to reduce inflammation and immune cell activation, making it a potential target for therapeutic intervention.

properties

IUPAC Name

1-[4-[6-(dimethylamino)-2-methylpyrimidin-4-yl]piperazin-1-yl]-2-phenoxyethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25N5O2/c1-15-20-17(22(2)3)13-18(21-15)23-9-11-24(12-10-23)19(25)14-26-16-7-5-4-6-8-16/h4-8,13H,9-12,14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBUVFIBBADACQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)N(C)C)N2CCN(CC2)C(=O)COC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.